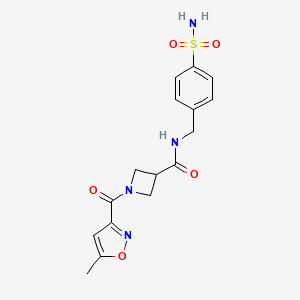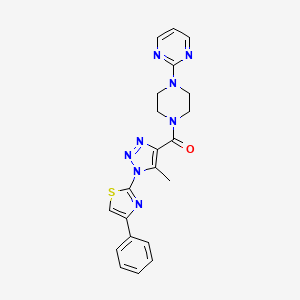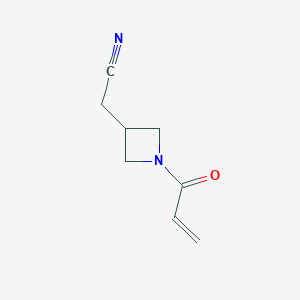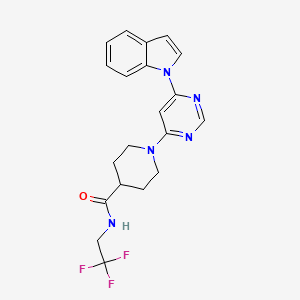![molecular formula C11H11N3O2 B2559297 1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole CAS No. 2411238-12-3](/img/structure/B2559297.png)
1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole, also known as EPZ-6438, is a chemical compound that belongs to the class of small-molecule inhibitors. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole inhibits the activity of the EZH2 protein by binding to its catalytic domain. This binding prevents the formation of the active site of EZH2, thereby inhibiting its enzymatic activity. EZH2 plays a crucial role in the methylation of histones, which is an important epigenetic mechanism that regulates gene expression. Inhibition of EZH2 activity by this compound leads to a decrease in the methylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
The inhibition of EZH2 activity by this compound has been reported to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It can also inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. In addition, it has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole in lab experiments are its high potency, selectivity, and specificity towards EZH2. It has been reported to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole. One of the directions is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its combination therapy with other anticancer drugs to enhance its efficacy and reduce drug resistance. In addition, the development of more potent and selective inhibitors of EZH2 is an area of active research, which could lead to the discovery of new therapeutic agents for cancer treatment.
Conclusion:
This compound is a promising small-molecule inhibitor with potential therapeutic applications in cancer and other diseases. Its inhibition of the EZH2 protein has been reported to have various biochemical and physiological effects, making it an attractive target for drug development. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective inhibitors of EZH2.
Synthesis Methods
The synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole involves the reaction of 4-(2-bromoethoxy)aniline with sodium azide in the presence of a copper catalyst. The resulting intermediate is then treated with epichlorohydrin to obtain the final product. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been reported to inhibit the activity of the EZH2 protein, which plays a crucial role in epigenetic regulation. EZH2 is overexpressed in various cancers, making it an attractive target for cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-3-10(15-7-11-8-16-11)4-2-9(1)14-6-5-12-13-14/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQRSOIDKOANKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2559214.png)



![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2559219.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2559220.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2559223.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559224.png)

![N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2559233.png)

![4-methyl-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2559235.png)

![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)